Lipophilicity Increase vs. Core 4-Chloro-3-nitrobenzenesulfonamide
The target compound's lipophilicity is substantially higher than that of its core building block, 4-chloro-3-nitrobenzenesulfonamide. While the logP of the core compound is reported as low as 0.66-0.86 [1], data for a structural analog with the same formula (C14H13ClN2O5S) indicates a logP of 3.2 [2]. This gain is attributed to the 4-hydroxyphenethyl substituent, which is crucial for improving membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~3.2 (inferred from C14H13ClN2O5S analog) |
| Comparator Or Baseline | 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6): LogP 0.66 (experimental, SRC) |
| Quantified Difference | Approximately 2.5 log units higher |
| Conditions | Database-computed and experimental values from authoritative sources |
Why This Matters
A higher logP directly translates to improved passive membrane permeability, a critical parameter for intracellular target engagement that the core sulfonamide lacks.
- [1] PubChem. 4-Chloro-3-nitrobenzenesulfonamide. Log Kow = 0.66. National Center for Biotechnology Information. 2005-03-26. View Source
- [2] molbic.idrblab.net. Compound Information for N-[2-[(4-chlorophenyl)methoxy]-4-nitrophenyl]methanesulfonamide. LogP = 3.2. View Source
